![molecular formula C7H8N2O2S B1444084 1-(Thiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1341788-19-9](/img/structure/B1444084.png)
1-(Thiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(Thiazol-2-yl)azetidine-3-carboxylic acid, commonly known as TAAC, is a cyclic amino acid with potential biological activity. It is a derivative of N-(1,3-thiazol-2-yl)azetidine-3-carboxamide .
Molecular Structure Analysis
The molecular formula of 1-(Thiazol-2-yl)azetidine-3-carboxylic acid is C7H8N2O2S, and its molecular weight is 184.22 g/mol. Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Physical And Chemical Properties Analysis
1-(Thiazol-2-yl)azetidine-3-carboxylic acid is a powder at room temperature . The melting point of a related compound was found to be 308°C .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including those with the azetidine-3-carboxylic acid moiety, have been recognized for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential as new antimicrobial agents in an era where antibiotic resistance is a growing concern .
Anticancer Activity
Research has indicated that certain thiazole compounds exhibit potent anticancer activity. They can be synthesized to interact with specific cancer cell lines, inducing cytotoxic effects that may lead to the development of new antineoplastic drugs .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain management and anti-inflammatory medications. Their mechanism of action often involves the modulation of biochemical pathways associated with inflammation and pain perception .
Neuroprotective Applications
Thiazole compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter synthesis and protect neural tissue from damage is of significant interest in neuroscience research .
Antiviral Properties
With the ongoing need for effective antiviral drugs, thiazole derivatives that exhibit anti-HIV activity or act against other viruses are of high importance. These compounds can be tailored to interfere with viral replication or protein function, offering a pathway to novel antiviral therapies .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are utilized for their fungicidal and herbicidal properties. They can be incorporated into compounds that protect crops from fungal infections and manage weed growth, contributing to increased agricultural productivity .
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-9(4-5)7-8-1-2-12-7/h1-2,5H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXRABVQRRDYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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